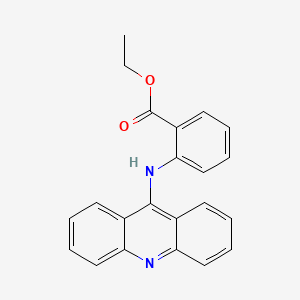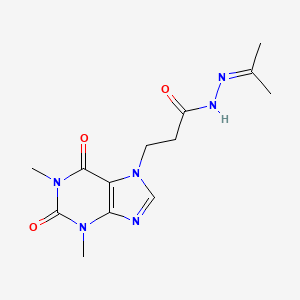![molecular formula C30H34N2OS B11637552 3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637552.png)
3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound that belongs to the benzoquinazoline family This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a methyl group attached to a benzoquinazoline core The presence of a sulfanyl group further adds to its chemical diversity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route starts with the preparation of the benzoquinazoline core, followed by the introduction of the benzyl, cyclohexyl, and methyl groups through various substitution reactions. The final step involves the addition of the sulfanyl group under specific reaction conditions, such as the use of a suitable thiol reagent and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The benzyl, cyclohexyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets may lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials. Researchers explore its potential to enhance the performance and durability of industrial products.
作用机制
The mechanism of action of 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Understanding the molecular interactions and pathways involved is crucial for elucidating its therapeutic potential and optimizing its use in various applications.
相似化合物的比较
Similar Compounds
- 3-BENZYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
- 3-BENZYL-5-CYCLOHEXYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
- 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-ONE
Uniqueness
The uniqueness of 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE lies in its specific combination of functional groups and its structural configuration. The presence of the benzyl, cyclohexyl, and methyl groups, along with the sulfanyl group, imparts unique chemical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C30H34N2OS |
|---|---|
分子量 |
470.7 g/mol |
IUPAC 名称 |
3-benzyl-5-cyclohexyl-5-methyl-2-(2-methylprop-2-enylsulfanyl)-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C30H34N2OS/c1-21(2)20-34-29-31-27-25-17-11-10-14-23(25)18-30(3,24-15-8-5-9-16-24)26(27)28(33)32(29)19-22-12-6-4-7-13-22/h4,6-7,10-14,17,24H,1,5,8-9,15-16,18-20H2,2-3H3 |
InChI 键 |
DAWIZFWLDYKOKF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C(CC4=CC=CC=C42)(C)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11637476.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide](/img/structure/B11637484.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637491.png)
![[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11637499.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637512.png)
![2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637520.png)

![4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11637549.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide](/img/structure/B11637550.png)

![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637563.png)

![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637577.png)
